molecular formula C14H7BrN2O5 B11518862 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B11518862
M. Wt: 363.12 g/mol
InChI Key: SPIKSTZHFKBBBU-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine is a synthetic derivative of the dibenzo[b,f]oxepine scaffold, a tricyclic structure featuring a seven-membered oxepine ring fused to two benzene rings. This compound is characterized by bromine and nitro substituents at positions 8, 1, and 3, respectively.

Dibenzo[b,f]oxepines are pharmacologically significant due to their diverse bioactivities, including anticancer, anti-inflammatory, and neuroprotective effects . Synthesis routes for brominated dibenzo[b,f]oxepines often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in brominated analogs like 2-Bromo-3,7-dihydroxy-6-methoxydibenzo[b,e][1,4]dioxepine .

Properties

Molecular Formula

C14H7BrN2O5

Molecular Weight

363.12 g/mol

IUPAC Name

3-bromo-7,9-dinitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C14H7BrN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H

InChI Key

SPIKSTZHFKBBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dinitrodibenzo[b,f]oxepine using brominating agents such as dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been found to interact with tubulin, inhibiting microtubule formation and thus exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Anticancer Activity

  • Tubulin Inhibition : Azo-dibenzo[b,f]oxepines exhibit strong tubulin polymerization inhibition via binding to the colchicine site, with Z-isomers showing 60-fold higher activity than E-isomers . The bromo-dinitro derivative’s planar structure may mimic colchicine’s geometry, but steric hindrance from bromine could reduce binding efficiency .
  • Cytotoxicity : 3-Nitrodibenzo[b,f]oxepine derivatives demonstrate IC₅₀ values <1 µM against HeLa and U87 cancer cells . The bromo-dinitro analog’s electron-withdrawing groups may enhance DNA intercalation or radical generation, though specific data are lacking.

Neuropharmacological Activity

  • Dopamine Receptor Affinity: Dibenzo[b,f]oxepines with piperazinyl substituents (e.g., 10-(4-methylpiperazino)dibenzo[b,f]oxepine) show high D4 receptor affinity (IC₅₀ ~10 nM), but bromo-dinitro substitution likely shifts activity toward cytotoxic rather than neuropsychiatric effects .
  • Anti-inflammatory Effects : Diaryldibenzo[b,f]oxepines (e.g., zaltoprofen) inhibit COX-2 with IC₅₀ <50 nM. Nitro groups in this compound may instead favor nitric oxide-mediated pathways .

Photopharmacological Potential

Azo-dibenzo[b,f]oxepines act as photoswitches, enabling spatiotemporal control of tubulin inhibition via E/Z isomerization under light . The bromo-dinitro derivative lacks an azo bond, limiting photoresponsiveness but offering stability for sustained chemotherapeutic applications.

Key Research Findings and Gaps

Tubulin Binding : Computational docking suggests dibenzo[b,f]oxepines with nitro groups occupy the colchicine site, but bromine’s steric effects remain unstudied .

Bioavailability : High TPSA and molar mass of the bromo-dinitro derivative may restrict CNS penetration, favoring peripheral anticancer use .

Synthetic Routes : Existing protocols for brominated analogs (e.g., Mizoroki–Heck reaction ) require adaptation for multi-nitrated systems.

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